2,3-Octanediol

Description

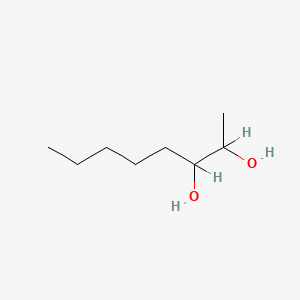

Structure

3D Structure

Properties

IUPAC Name |

octane-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTUJCWABCYSIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864953 |

Source

|

| Record name | Octane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-90-1 |

Source

|

| Record name | 2,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Enantioselective Synthesis of 2,3-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary methodologies for the enantioselective synthesis of 2,3-octanediol, a chiral vicinal diol with applications in the synthesis of bioactive molecules and as a building block in organic chemistry. The guide provides a comparative analysis of the key synthetic strategies, detailed experimental protocols, and a visual representation of the underlying reaction mechanisms and workflows.

Introduction

Chiral 1,2-diols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The enantioselective synthesis of these compounds, therefore, is a critical endeavor in modern organic chemistry. This compound, with its two adjacent stereocenters, presents a valuable chiral synthon. This guide focuses on the two most prominent and effective strategies for its enantioselective preparation: the Sharpless Asymmetric Dihydroxylation of 1-octene (B94956) and the Kinetic Resolution of racemic this compound and its precursors.

Core Synthetic Strategies

The enantioselective synthesis of this compound is predominantly achieved through two distinct approaches:

-

Sharpless Asymmetric Dihydroxylation (AD) of 1-Octene: This method involves the direct conversion of the prochiral alkene, 1-octene, into the chiral diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R)- or (S,S)-2,3-octanediol.

-

Kinetic Resolution: This strategy starts with a racemic mixture of a precursor, which is then subjected to a reaction where one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst or enzyme. This results in the separation of the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product. For this compound, this can be achieved through:

-

Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxyoctane (B1223023): Utilizing Jacobsen's chiral (salen)Co(III) catalyst, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess.

-

Enzymatic Kinetic Resolution of Racemic this compound: This method employs a lipase (B570770) to selectively acylate one enantiomer of the racemic diol, allowing for the separation of the acylated and unacylated diols, both with high enantiomeric purity.

-

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different enantioselective synthetic routes to this compound and its precursors.

| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Conditions |

| Sharpless Asymmetric Dihydroxylation | 1-Octene | AD-mix-β | (R,R)-2,3-Octanediol | High | >95 | t-BuOH/H₂O, 0°C |

| Sharpless Asymmetric Dihydroxylation | 1-Octene | AD-mix-α | (S,S)-2,3-Octanediol | High | >95 | t-BuOH/H₂O, 0°C |

| Hydrolytic Kinetic Resolution | (±)-1,2-Epoxyoctane | (R,R)-(salen)Co(III)OAc | (S)-1,2-Epoxyoctane / (R)-1,2-Octanediol | ~45 (epoxide) | >99 (epoxide) | 0.55 equiv. H₂O, low catalyst loading (0.2-2.0 mol%) |

| Enzymatic Kinetic Resolution | (±)-anti-2,3-Octanediol | Amano Lipase PS | (2S,3R)-2,3-Octanediol / (2R,3S)-2-acetoxy-3-octanol | High | High | Vinyl acetate (B1210297), organic solvent |

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Octene

This protocol is adapted from a general procedure for the asymmetric dihydroxylation of olefins.

Materials:

-

AD-mix-β (or AD-mix-α)

-

Water

-

1-Octene

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

AD-mix-β (14 g) is added to the cooled solvent mixture and stirred until dissolved.

-

1-Octene (10 mmol, 1.12 g) is added to the reaction mixture at 0°C.

-

The reaction is stirred vigorously at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, solid sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

The reaction mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with 2 M sulfuric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R,R)-2,3-octanediol.

Hydrolytic Kinetic Resolution of (±)-1,2-Epoxyoctane

This protocol is based on the general procedure developed by Jacobsen and coworkers.[1]

Materials:

-

(±)-1,2-Epoxyoctane

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate [(R,R)-(salen)Co(III)OAc]

-

Water

-

Tetrahydrofuran (THF) (optional)

Procedure:

-

To a stirred solution of (±)-1,2-epoxyoctane (10.0 g, 78.0 mmol) is added (R,R)-(salen)Co(III)OAc (0.47 g, 0.78 mmol, 1.0 mol %).

-

The mixture is cooled to 0°C, and water (0.77 mL, 42.9 mmol, 0.55 equiv) is added dropwise over 10 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The progress of the resolution is monitored by chiral GC or HPLC analysis.

-

Upon reaching approximately 50% conversion, the reaction mixture is purified by flash chromatography on silica gel to separate the unreacted (S)-1,2-epoxyoctane and the (R)-1,2-octanediol.

Enzymatic Kinetic Resolution of (±)-anti-2,3-Octanediol

This protocol is adapted from the work of Wickham et al.

Materials:

-

(±)-anti-2,3-Octanediol

-

Amano Lipase PS (from Burkholderia cepacia)

-

Vinyl acetate

-

Hexane

-

Ethyl acetate

Procedure:

-

(±)-anti-2,3-Octanediol is dissolved in a suitable organic solvent (e.g., hexane).

-

Amano Lipase PS is added to the solution.

-

Vinyl acetate (as the acylating agent) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by GC or HPLC to determine the conversion and enantiomeric excess of the remaining diol and the formed monoacetate.

-

Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.

-

The solvent is evaporated, and the resulting mixture of the unreacted (2S,3R)-2,3-octanediol and the (2R,3S)-2-acetoxy-3-octanol is separated by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: Enantioselective Synthesis of this compound

Caption: Overview of the main synthetic routes to enantiopure this compound.

Catalytic Cycle: Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Catalytic Cycle: Jacobsen Hydrolytic Kinetic Resolution

Caption: Simplified mechanism of the Jacobsen Hydrolytic Kinetic Resolution.

References

A Comprehensive Technical Guide to the Stereospecific Synthesis of Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

The stereospecific synthesis of vicinal diols, or 1,2-diols, is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. The precise spatial arrangement of hydroxyl groups is a key structural motif in a vast array of biologically active molecules, including carbohydrates, macrolides, and polyketides. Control over the stereochemistry of these diols is therefore paramount in constructing complex molecular architectures with desired biological functions. This guide provides an in-depth overview of the core methodologies for achieving stereospecific syn- and anti-dihydroxylation of alkenes, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reagent-Controlled Asymmetric Dihydroxylation

Reagent-controlled methods utilize chiral catalysts or reagents to induce stereoselectivity in the dihydroxylation of prochiral and chiral alkenes. These methods are powerful tools for establishing specific stereocenters with high fidelity.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning method for the enantioselective syn-dihydroxylation of alkenes.[1] It employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.[2] The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates the face of the alkene to which the hydroxyl groups are delivered.[1] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible and reliable.[2]

Mechanism of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a catalytic cycle initiated by the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1] Hydrolysis of this intermediate releases the syn-diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the active Os(VIII) catalyst.[1]

Quantitative Data for Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | Ligand System | Yield (%) | ee (%) | Reference |

| Styrene | AD-mix-β | 95 | 99 | [3] |

| trans-Stilbene | AD-mix-β | 93 | >99 | [3] |

| 1-Decene | AD-mix-β | 97 | 97 | [3] |

| α-Methylstyrene | AD-mix-β | 92 | 88 | [3] |

| Indene | AD-mix-α | 94 | 98 | [3] |

| Methyl trans-cinnamate | AD-mix-β | 97 | 96 | [3] |

Detailed Experimental Protocol: Asymmetric Dihydroxylation of Styrene

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (B103910) (100 mL) and water (100 mL). The solvent mixture is stirred at room temperature until homogeneous.

-

Reagent Addition: AD-mix-β (28 g) is added to the solvent mixture in one portion. The mixture is stirred vigorously until all solids are dissolved, resulting in a clear, yellow-orange solution. The mixture is then cooled to 0 °C in an ice bath.

-

Substrate Addition: Styrene (2.08 g, 20 mmol) is added to the cold reaction mixture.

-

Reaction: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (B76179) (30 g). The mixture is stirred for 1 hour at room temperature.

-

Workup: Ethyl acetate (B1210297) (150 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with 1 M NaOH (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-1-phenyl-1,2-ethanediol.

Upjohn Dihydroxylation

The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[4][5] This method is broadly applicable to a wide range of alkenes and provides good to excellent yields of the corresponding vicinal diols.[6] However, it does not provide enantioselectivity unless a chiral ligand is added, in which case it becomes a variation of the Sharpless AD.

Mechanism of Upjohn Dihydroxylation

The mechanism is analogous to the Sharpless AD, involving a [3+2] cycloaddition of OsO₄ to the alkene to form a cyclic osmate ester, followed by hydrolysis to the syn-diol and re-oxidation of the resulting Os(VI) species by NMO.[6]

Quantitative Data for Upjohn Dihydroxylation

| Alkene Substrate | Yield (%) | Reference |

| Cyclohexene (B86901) | 95 | [7] |

| 1-Octene | 92 | [8] |

| Styrene | 90 | [3] |

| trans-4-Octene | 94 | [8] |

| α-Pinene | 85 | [7] |

Detailed Experimental Protocol: Dihydroxylation of Cyclohexene

-

Preparation: To a solution of cyclohexene (1.64 g, 20 mmol) in a mixture of acetone (B3395972) (80 mL) and water (20 mL) in a 250 mL round-bottom flask is added NMO (2.81 g, 24 mmol).

-

Catalyst Addition: A 2.5 wt% solution of OsO₄ in tert-butanol (0.5 mL, 0.05 mmol) is added to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (20 mL) and stirred for 30 minutes.

-

Workup: The mixture is concentrated under reduced pressure to remove the acetone. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by recrystallization from ethyl acetate/hexanes to afford cis-1,2-cyclohexanediol.

Diastereoselective Dihydroxylation: Substrate Control

In substrate-controlled diastereoselective dihydroxylations, the inherent chirality of the starting material directs the facial selectivity of the dihydroxylation. This is a powerful strategy for the synthesis of polyhydroxylated compounds where the stereochemistry of newly formed stereocenters is dictated by existing ones.

Directed Dihydroxylation of Allylic and Homoallylic Alcohols

The hydroxyl group of an allylic or homoallylic alcohol can act as a directing group, influencing the stereochemical outcome of the dihydroxylation. This directing effect can be exploited to achieve high levels of diastereoselectivity.

Chelation vs. Non-Chelation Control

The stereochemical outcome can often be rationalized by considering either chelation or non-chelation control models. In chelation control, the metal catalyst coordinates to the existing hydroxyl group and the double bond, leading to delivery of the new hydroxyl groups from the same face as the directing group. In non-chelation-controlled reactions, steric factors dominate, and the reagent attacks from the less hindered face, which is typically opposite to the directing group.

Quantitative Data for Substrate-Controlled Dihydroxylation

| Substrate | Reagent System | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (R)-3-buten-2-ol | OsO₄, NMO | 19:1 | 85 | [9] |

| (S)-4-penten-2-ol | OsO₄, NMO | 1:10 | 88 | [9] |

| (E)-1-phenyl-3-buten-1-ol | OsO₄, TMEDA | >95:5 | 92 | [10] |

| (Z)-1-phenyl-3-buten-1-ol | OsO₄, NMO | 1:15 | 89 | [10] |

Synthesis of anti-Diols

While the aforementioned methods predominantly yield syn-diols, the synthesis of anti-vicinal diols is equally important. This is typically achieved through a two-step sequence involving epoxidation followed by nucleophilic ring-opening, or through specific reagent systems that favor anti-addition.

Prévost Reaction

The Prévost reaction provides a method for the anti-dihydroxylation of alkenes.[11] The reaction involves the treatment of an alkene with iodine and a silver salt of a carboxylic acid (e.g., silver benzoate) in an anhydrous solvent.[4] The initially formed trans-1,2-dicarboxylate is then hydrolyzed to the anti-diol.[11]

Mechanism of the Prévost Reaction

The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion, which is opened by the carboxylate anion in an SN2 fashion to give a trans-iodo ester. Neighboring group participation by the ester carbonyl leads to the formation of a cyclic dioxolenium ion, which is then opened by a second carboxylate anion to give the trans-dicarboxylate.[11]

Quantitative Data for the Prévost Reaction

| Alkene Substrate | Yield (%) | Diastereoselectivity (anti:syn) | Reference |

| Cyclohexene | 80 | >99:1 | [4][11] |

| Styrene | 75 | >95:5 | [12] |

| trans-2-Butene | 78 | >99:1 | [12] |

Detailed Experimental Protocol: Prévost Reaction of Cyclohexene

-

Preparation: A solution of cyclohexene (1.64 g, 20 mmol) in anhydrous benzene (B151609) (100 mL) is placed in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Silver benzoate (B1203000) (9.16 g, 40 mmol) and iodine (5.08 g, 20 mmol) are added to the solution.

-

Reaction: The mixture is heated to reflux for 4 hours. The reaction progress can be monitored by the disappearance of the purple color of iodine.

-

Workup: After cooling to room temperature, the silver iodide precipitate is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and water (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude dibenzoate.

-

Hydrolysis: The crude dibenzoate is dissolved in a solution of sodium hydroxide (B78521) (2.0 g, 50 mmol) in methanol (B129727) (50 mL) and water (10 mL). The mixture is refluxed for 2 hours.

-

Purification: After cooling, the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation or recrystallization to afford trans-1,2-cyclohexanediol.

Synthesis of syn-Diols via Halohydrin Chemistry

An alternative to osmium-based reagents for syn-dihydroxylation is the Woodward modification of the Prévost reaction.

Woodward cis-Dihydroxylation

The Woodward cis-dihydroxylation provides syn-diols from alkenes by treatment with iodine and silver acetate in the presence of wet acetic acid.[13][14] The presence of water is crucial as it intercepts a key intermediate, leading to the formation of a cis-hydroxy acetate, which upon hydrolysis yields the syn-diol.[13]

Mechanism of Woodward cis-Dihydroxylation

Similar to the Prévost reaction, a cyclic iodonium ion is formed and opened by acetate to give a trans-iodo acetate. This intermediate then forms a cyclic acetoxonium ion. In the presence of water, this ion is attacked by water to give a cis-hydroxy acetate, which is then hydrolyzed to the syn-diol.[13]

Quantitative Data for Woodward cis-Dihydroxylation

| Alkene Substrate | Yield (%) | Diastereoselectivity (syn:anti) | Reference |

| Cyclohexene | 71 | >98:2 | [15] |

| 1-Hexene | 65 | >95:5 | [13] |

| Cholesteryl acetate | 60 | >99:1 | [15] |

Detailed Experimental Protocol: Woodward cis-Dihydroxylation of Cyclohexene

-

Preparation: A mixture of cyclohexene (1.64 g, 20 mmol), silver acetate (6.68 g, 40 mmol), and glacial acetic acid containing 1% water (100 mL) is placed in a 250 mL round-bottom flask.

-

Reagent Addition: Iodine (5.08 g, 20 mmol) is added in small portions over 30 minutes with stirring at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Workup: The silver iodide precipitate is removed by filtration. The filtrate is poured into a saturated aqueous solution of sodium chloride (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate until neutral, then with water, and dried over anhydrous magnesium sulfate.

-

Hydrolysis: The solvent is removed under reduced pressure, and the resulting crude hydroxy acetate is hydrolyzed by refluxing with a solution of potassium hydroxide (2.8 g, 50 mmol) in methanol (50 mL) for 2 hours.

-

Purification: The methanol is removed, and the residue is extracted with diethyl ether. The ether extract is dried and concentrated to give the crude diol, which is purified by recrystallization to afford cis-1,2-cyclohexanediol.

Conclusion

The stereospecific synthesis of vicinal diols is a mature yet continually evolving field in organic chemistry. The methods outlined in this guide, from the highly enantioselective Sharpless Asymmetric Dihydroxylation to the diastereoselective Prévost and Woodward reactions, provide a powerful toolkit for the modern synthetic chemist. The choice of method depends on the desired stereochemical outcome (syn vs. anti, and specific enantiomer), the nature of the substrate, and practical considerations such as reagent cost and toxicity. A thorough understanding of the mechanisms and careful selection of reaction conditions are crucial for achieving the desired stereochemical control in the synthesis of complex molecules for research, drug discovery, and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Prévost reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Woodward cis-hydroxylation - Wikipedia [en.wikipedia.org]

- 11. Prevost Reaction [organic-chemistry.org]

- 12. quora.com [quora.com]

- 13. Woodward Reaction: Mechanism, Steps, Applications & Tips [vedantu.com]

- 14. Woodward Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Navigating the Structural Maze: A Technical Guide to the NMR Characterization of 2,3-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Predicted and Representative NMR Data for Octanediol Isomers

The precise chemical shifts and coupling constants for 2,3-octanediol are not available in common spectral databases. However, based on the known ranges for similar aliphatic diols, a predicted ¹H and ¹³C NMR data set is presented below for illustrative purposes. Furthermore, experimental data for the related isomer, 1,2-octanediol (B41855), is provided for comparative analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 | 0.9 (t) | t | 7.0 |

| H-2 | 1.1-1.2 (m) | m | - |

| H-3 | 3.4-3.6 (m) | m | - |

| H-4 | 1.3-1.5 (m) | m | - |

| H-5 | 1.2-1.4 (m) | m | - |

| H-6 | 1.2-1.4 (m) | m | - |

| H-7 | 1.2-1.4 (m) | m | - |

| H-8 | 0.9 (t) | t | 7.0 |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ) (ppm) |

| C-1 | ~14 |

| C-2 | ~23 |

| C-3 | ~72-75 |

| C-4 | ~32-35 |

| C-5 | ~25-28 |

| C-6 | ~23 |

| C-7 | ~23 |

| C-8 | ~14 |

Table 3: Experimental ¹H and ¹³C NMR Data for 1,2-Octanediol in CDCl₃

| Position | ¹H Chemical Shift (δ) (ppm) | ¹³C Chemical Shift (δ) (ppm) |

| 1 | 3.65 (dd, J = 11.1, 3.2 Hz), 3.42 (dd, J = 11.1, 7.7 Hz) | 65.9 |

| 2 | 3.75 (m) | 72.5 |

| 3 | 1.45-1.55 (m) | 33.2 |

| 4 | 1.25-1.40 (m) | 25.9 |

| 5 | 1.25-1.40 (m) | 29.4 |

| 6 | 1.25-1.40 (m) | 31.8 |

| 7 | 1.25-1.40 (m) | 22.6 |

| 8 | 0.88 (t, J = 7.0 Hz) | 14.1 |

| OH | Variable | - |

Note: The experimental data for 1,2-octanediol is sourced from publicly available information and may vary slightly depending on experimental conditions.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below are detailed methodologies for the key experiments.

Sample Preparation

-

Sample Purity: Ensure the analyte (this compound) is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like octanediol, deuterated chloroform (B151607) (CDCl₃) is a common choice. Other suitable solvents include deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), especially if hydrogen bonding with the hydroxyl groups is of interest.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Instrument Parameters

The following are typical parameters for acquiring spectra on a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: Typically room temperature (298 K).

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR (COSY, HSQC, HMBC):

-

Pulse Programs: Standard vendor-supplied pulse sequences (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf on Bruker instruments).

-

Spectral Width: Optimized based on the ¹H and ¹³C spectral ranges.

-

Number of Increments: 256-512 in the indirect dimension (F1).

-

Number of Scans per Increment: 2-16.

-

Relaxation Delay: 1.5-2.5 seconds.

-

Optimization: For HMBC, the long-range coupling constant (e.g., 8 Hz) should be set appropriately.

Visualizing the NMR Structural Elucidation Workflow

The process of determining a molecule's structure from its NMR data follows a logical progression, starting with simple 1D experiments and moving to more complex 2D correlations.

Deciphering the Connectivity: 2D NMR Correlation Diagrams

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton spin systems within a molecule. For this compound, COSY would show correlations between adjacent protons along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four). This is a powerful tool for connecting different spin systems and for identifying quaternary (non-protonated) carbons. For this compound, HMBC would be crucial for confirming the connectivity around the C-2 and C-3 diol core.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectra provides an unparalleled level of detail for the structural characterization of organic molecules like this compound. By systematically interpreting the chemical shifts, coupling constants, and correlation cross-peaks from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently assemble the molecular structure, confirm connectivity, and assign the stereochemistry. While experimental data for this compound remains elusive in public domains, the principles and workflows outlined in this guide, using predictive data and a closely related isomer, provide a robust framework for any scientist or professional engaged in the structural elucidation of novel or known chemical entities.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Octanediol. The information presented herein is essential for the identification and structural elucidation of this compound in various analytical contexts. This document outlines the primary fragmentation pathways, presents quantitative data on fragment ion abundance, and details a representative experimental protocol for acquiring a mass spectrum of this compound.

Molecular Structure and Properties

This compound is a vicinal diol with the chemical formula C₈H₁₈O₂ and a molecular weight of approximately 146.23 g/mol .[1][2] Its structure consists of an eight-carbon chain with hydroxyl groups on the second and third carbon atoms.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M⁺˙ at m/z 146) and a series of characteristic fragment ions resulting from specific cleavage events. The base peak, the most intense signal in the spectrum, is observed at an m/z of 45. Other significant high-abundance ions are observed at m/z 55 and 83.

Quantitative Data of Primary Fragment Ions

The relative abundance of the most significant fragment ions in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 43 | 85 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 45 | 100 | [CH₃CH(OH)]⁺ |

| 55 | 98 | [C₄H₇]⁺ |

| 57 | 65 | [C₄H₉]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 72 | 35 | [C₅H₁₂]⁺˙ |

| 83 | 90 | [M - C₂H₅O - H₂]⁺ or [C₆H₁₁]⁺ |

| 87 | 15 | [CH(OH)CH(OH)C₃H₇]⁺˙ |

| 101 | 5 | [M - C₂H₅O]⁺ |

| 113 | 2 | [M - H₂O - CH₃]⁺ |

| 128 | <1 | [M - H₂O]⁺˙ |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization conditions is primarily driven by the presence of the two hydroxyl groups. The major fragmentation pathways include alpha-cleavage and dehydration followed by subsequent fragmentation.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, alpha-cleavage between C2 and C3 results in the formation of the resonance-stabilized ion at m/z 45 , which is the base peak.

References

Navigating the Chiral Landscape: A Technical Guide to the Gas Chromatography of 2,3-Octanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatographic (GC) analysis of 2,3-octanediol isomers. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation and quantification of these individual isomers are critical in various fields, including pheromone research, asymmetric synthesis, and drug development, as different stereoisomers can exhibit distinct biological activities. This guide details the necessary experimental protocols, data presentation, and logical workflows to achieve successful chiral separation of these compounds.

The Challenge of Stereoisomer Separation

Enantiomers, such as (2R,3R) and (2S,3S)-2,3-octanediol, possess identical physical properties in a non-chiral environment, making their separation by standard GC methods impossible. Similarly, diastereomers, like (2R,3R) and (2R,3S)-2,3-octanediol, while having different physical properties, can still be challenging to resolve. Therefore, specialized chiral chromatography techniques are imperative.

The most effective approach for the GC separation of this compound isomers involves the use of a chiral stationary phase (CSP). These phases are typically based on derivatized cyclodextrins, which create a chiral environment within the column, allowing for differential interactions with the individual stereoisomers, leading to different retention times.

Data Presentation: Gas Chromatographic Retention Times

Below is a table summarizing the expected retention data for the trifluoroacetylated derivatives of this compound isomers on a chiral GC column.

| Isomer Configuration | Common Name | Expected Elution Order | Illustrative Retention Time (min) |

| (2R,3R)-2,3-octanediol | (+)-syn | 3 | 25.8 |

| (2S,3S)-2,3-octanediol | (-)-syn | 4 | 26.2 |

| (2R,3S)-2,3-octanediol | (-)-anti | 1 | 24.5 |

| (2S,3R)-2,3-octanediol | (+)-anti | 2 | 24.9 |

Note: The illustrative retention times are based on typical separations of similar vicinal diols on a chiral column and are for comparative purposes only. Actual retention times will vary based on the specific experimental setup.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the successful separation of this compound isomers. The following methodologies for derivatization and GC analysis are based on established procedures for vicinal diols.

Derivatization of this compound Isomers

To enhance volatility and improve chromatographic separation, derivatization of the hydroxyl groups is essential. Acetylation or trifluoroacetylation are common and effective methods.

Protocol for Trifluoroacetylation:

-

Sample Preparation: Dissolve approximately 1 mg of the this compound isomer mixture in 100 µL of a suitable solvent (e.g., dichloromethane (B109758) or pyridine).

-

Reagent Addition: Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

-

Evaporation: Allow the reaction mixture to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in 1 mL of hexane (B92381) or another suitable solvent for GC injection.

Gas Chromatography (GC) Analysis

The heart of the separation lies in the selection of the appropriate chiral column and the optimization of the GC parameters.

Recommended GC Parameters:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Column: A cyclodextrin-based chiral capillary column is required. A common choice is a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase (e.g., Rt-βDEXsa).

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

-

Injector:

-

Temperature: 250°C.

-

Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase at 2°C/min to 140°C.

-

Ramp 2: Increase at 10°C/min to 220°C, hold for 5 minutes.

-

-

Detector (FID):

-

Temperature: 250°C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 400 mL/min.

-

Makeup Gas (Nitrogen): 25 mL/min.

-

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of this compound isomers.

The Enigmatic Biological Profile of 2,3-Octanediol Stereoisomers: From Pheromonal Communication to Potential Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol, a vicinal diol with two chiral centers, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl groups in these isomers gives rise to unique three-dimensional structures that can dictate their interactions with biological systems. While the primary and most extensively documented biological role of this compound stereoisomers lies in the realm of chemical ecology, specifically as insect pheromones, emerging research on related short-chain alkanediols suggests a broader potential for bioactivity, including antimicrobial and skin penetration-enhancing properties. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound stereoisomers, with a focus on data relevant to researchers in the fields of life sciences and drug development.

Pheromonal Activity of this compound Stereoisomers

The most well-characterized biological function of this compound stereoisomers is their role as semiochemicals in insects, particularly within the Cerambycidae family of longhorn beetles.

(2R,3S)-2,3-Octanediol: A Female-Produced Sex Pheromone

Field and laboratory studies have unequivocally identified (2R,3S)-2,3-octanediol as a female-produced sex pheromone for the longhorn beetle Megopis costipennis[1]. This specific stereoisomer is highly attractive to males of the species, playing a crucial role in mate location and reproductive success. Interestingly, studies have shown that the presence of the (2S,3R)-enantiomer does not appear to antagonize the attraction of males to the (2R,3S) form, suggesting that a racemic mixture of the anti-diols can be effectively used in trapping programs for this species[1][2][3].

Table 1: Pheromonal Activity of this compound Stereoisomers

| Stereoisomer | Biological Activity | Target Organism | Reference |

| (2R,3S)-2,3-Octanediol | Female-produced sex pheromone | Megopis costipennis | [1][2][3] |

| Racemic anti-2,3-octanediol | Male attractant | Megopis costipennis | [1][2][3] |

Experimental Protocols: Pheromone Identification and Field Trapping

The identification and validation of this compound as a pheromone involved a series of specialized techniques common in chemical ecology research.

This technique is pivotal for identifying biologically active volatile compounds. An insect antenna is used as a highly sensitive and selective detector for compounds eluting from a gas chromatograph.

Caption: Workflow for Gas Chromatography-Electroantennogram Detection (GC-EAD).

A typical GC-EAD protocol for cerambycid pheromones involves:

-

Volatile Collection: Headspace volatiles are collected from live insects (males and females separately) by aeration onto a sorbent material.

-

Sample Extraction: The collected volatiles are eluted from the sorbent using a suitable solvent (e.g., pentane (B18724) or hexane).

-

GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile organic compounds.

-

Effluent Splitting: The column effluent is split, with one portion directed to a standard detector (like a Flame Ionization Detector - FID) and the other to the insect antenna preparation.

-

Electroantennographic Detection: The antenna, mounted between two electrodes, is exposed to the effluent stream. Nerve impulses generated by the antennal olfactory receptor neurons in response to active compounds are amplified and recorded.

-

Data Analysis: The signals from the FID and the antenna are displayed simultaneously. Peaks in the FID chromatogram that consistently elicit a response from the antenna are identified as biologically active.

To confirm the behavioral activity of the identified compounds, field trapping experiments are conducted.

Caption: General workflow for a field trapping bioassay.

A standard protocol for field trapping of Megopis costipennis would include:

-

Lure Preparation: Synthetic (2R,3S)-2,3-octanediol (or a racemic mixture) is loaded into a controlled-release dispenser. Control lures contain only the solvent.

-

Trap Deployment: Traps (e.g., cross-vane panel traps) are deployed in the natural habitat of the target species. Lures are placed within the traps.

-

Experimental Design: Traps are typically arranged in a randomized block design to minimize positional effects.

-

Insect Collection and Identification: Traps are checked periodically, and captured insects are collected, counted, and identified.

-

Statistical Analysis: The number of target insects captured in pheromone-baited traps is compared to the number captured in control traps using appropriate statistical tests.

Potential Antimicrobial Activity of this compound

While direct studies on the antimicrobial properties of this compound stereoisomers are scarce, research on the closely related 1,2-octanediol (B41855) provides compelling evidence for potential activity. Alkanediols, in general, are known to possess antimicrobial properties, which are often attributed to their amphiphilic nature allowing them to disrupt microbial cell membranes.

Evidence from Related Alkanediols

Studies on a series of 1,2-alkanediols have demonstrated that their antibacterial activity is dependent on the length of their alkyl chain. Notably, 1,2-octanediol has been shown to exhibit significant bactericidal activity against skin-associated bacteria such as Staphylococcus aureus and Staphylococcus epidermidis[1]. It has also been shown to have weak inhibitory effects on E. coli, P. aeruginosa, S. aureus, and C. albicans when used alone in cosmetic formulations[4]. The combination of 1,2-octanediol with other antimicrobial agents, such as 1,2-hexanediol (B41856) and phenoxyethanol, has been shown to result in a synergistic antimicrobial effect[4].

Table 2: Antimicrobial Activity of Selected 1,2-Alkanediols

| Compound | Target Microorganism | Activity Metric | Reported Value | Reference |

| 1,2-Octanediol | Staphylococcus aureus | MIC | - | [1] |

| 1,2-Octanediol | Staphylococcus epidermidis | MIC | - | [1] |

| 1,2-Octanediol | E. coli, P. aeruginosa, S. aureus, C. albicans | Weak Inhibition | - | [4] |

Note: Specific MIC values for 1,2-octanediol were not provided in the abstract of the cited study, but significant bactericidal activity was reported.

Given the structural similarity, it is plausible that this compound stereoisomers may also possess antimicrobial properties. The positioning of the hydroxyl groups in the 2,3-diol may influence its amphiphilicity and, consequently, its interaction with microbial membranes, potentially leading to stereoisomer-specific activity. However, dedicated studies are required to confirm this hypothesis and to quantify the antimicrobial efficacy of each this compound stereoisomer.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

The protocol involves:

-

Preparation of Test Compound: The this compound stereoisomer is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing microbial growth medium.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

-

Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential as a Skin Penetration Enhancer

Short-chain alkanediols are also known to act as skin penetration enhancers, a property of significant interest in the development of transdermal drug delivery systems. Their mechanism of action is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to therapeutic agents.

Evidence from Related Alkanediols

Studies have shown that 1,2-octanediol can enhance the skin penetration of various active pharmaceutical ingredients[5]. The efficacy of penetration enhancement by 1,2-alkanediols is often correlated with their alkyl chain length[5]. This suggests that the eight-carbon chain of this compound could confer similar properties. The stereochemistry of the hydroxyl groups in this compound may influence its interaction with the lipid lamellae of the stratum corneum, potentially leading to differences in penetration-enhancing activity among the stereoisomers.

Synthesis of this compound Stereoisomers

The biological evaluation of individual stereoisomers necessitates their synthesis in enantiomerically pure forms. A common strategy for obtaining the anti-diols, (2R,3S)- and (2S,3R)-2,3-octanediol, is through the kinetic resolution of the racemic anti-2,3-octanediol.

Experimental Protocol: Kinetic Resolution of racemic anti-2,3-Octanediol

A reported method for the preparation of (2R,3S)- and (2S,3R)-2,3-octanediols involves the following steps[6]:

-

Preparation of Racemic anti-2,3-octanediol: The racemic diol can be synthesized from (Z)-2-octene.

-

Enzymatic Acetylation: The racemic diol is subjected to enzymatic acetylation using a lipase, such as Amano Lipase PS from Burkholderia cepacia, in the presence of an acetyl donor (e.g., vinyl acetate). The enzyme selectively acetylates one of the enantiomers at a faster rate.

-

Separation: The resulting mixture, containing the acetylated enantiomer and the unreacted enantiomer, is separated using column chromatography.

-

Hydrolysis: The acetylated enantiomer is hydrolyzed to afford the corresponding pure diol.

Caption: Workflow for the kinetic resolution of racemic anti-2,3-octanediol.

Future Directions and Conclusion

The biological activity of this compound stereoisomers is a field with significant potential for further exploration. While their role as insect pheromones is well-established, their potential as antimicrobial agents and skin penetration enhancers remains largely unexplored. For drug development professionals, the key takeaway is the critical importance of stereochemistry in determining biological activity.

Future research should focus on:

-

Systematic Screening: Evaluating the four stereoisomers of this compound in a broad range of in vitro pharmacological and toxicological assays.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the stereochemical configuration of the diols with their biological activities to understand the structural requirements for desired effects.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their effects, including their interactions with microbial membranes and the stratum corneum.

References

- 1. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Phenoxyethanol and Alkane Diol Mixture on the Antimicrobial Activity and Antiseptic Ability in Cosmetics [e-ajbc.org]

- 5. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Presence of 2,3-Octanediol in the Insect World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol, a semiochemical, plays a crucial role in the chemical communication systems of several insect species, primarily within the family Cerambycidae (long-horned beetles). This guide provides an in-depth technical overview of the natural occurrence of this compound, detailing its function, the insects in which it has been identified, and the experimental methodologies used for its study. A significant focus is placed on presenting available data in a structured format and outlining the experimental workflows and hypothetical signaling pathways.

Natural Occurrence and Function of this compound

This compound has been identified as a sex pheromone in at least two species of cerambycid beetles, mediating mate attraction. The specific stereoisomer and the sex that produces the compound can vary between species, highlighting the specificity of chemical signaling in insects.

-

In Megopis costipennis , the female of the species produces (2R,3S)-2,3-octanediol as a sex pheromone to attract males.[1][2][3]

-

In Xylotrechus chinensis , the male produces a blend of possible sex pheromones that includes this compound, 2-hydroxy-3-octanone, and 3-hydroxy-2-octanone (B1231158) to attract females.[4]

While the presence of this compound is confirmed in these species, precise quantitative data on the release rates or the concentration of the compound per insect remains largely unpublished in the available scientific literature. Such data is crucial for understanding the ecological implications and for the development of effective pest management strategies.

Quantitative Data on this compound Occurrence

As of the latest available research, specific quantitative data on the natural abundance of this compound in Megopis costipennis and Xylotrechus chinensis has not been extensively reported. The following table summarizes the known information.

| Insect Species | Sex Producing this compound | Stereoisomer(s) | Function | Quantitative Data (Amount/Release Rate) |

| Megopis costipennis | Female | (2R,3S)-2,3-octanediol | Sex Pheromone | Not Reported |

| Xylotrechus chinensis | Male | Not specified | Possible Sex Pheromone | Not Reported |

Experimental Protocols

The identification and study of this compound in insects rely on a series of sophisticated analytical techniques. Below are detailed methodologies adapted from published research.

Collection of Insect Volatiles

a. Aeration (Headspace Collection): This method is used to collect airborne pheromones released by living insects.

-

Apparatus: Glass chamber, purified air source, adsorbent trap (e.g., containing Porapak Q or Tenax TA), vacuum pump.

-

Procedure:

-

Place the insects in the glass chamber.

-

Pass a stream of purified air through the chamber at a controlled flow rate.

-

The air, now carrying the insect-released volatiles, is passed through an adsorbent trap.

-

The trapped compounds are then eluted from the adsorbent using a suitable solvent (e.g., pentane, hexane, or dichloromethane).

-

b. Solvent Extraction of Pheromone Glands: This method is used to obtain a direct extract of the pheromone from the glands.

-

Procedure:

-

Dissect the pheromone glands from the insect.

-

The glands are then immersed in a small volume of a suitable solvent (e.g., hexane) to extract the compounds.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating, identifying, and quantifying the components of an insect's volatile profile.

-

Gas Chromatography (GC) Parameters (Example):

-

Column: A chiral stationary phase column (e.g., Cyclodex B) is essential for separating stereoisomers.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium

-

-

Mass Spectrometry (MS) Parameters (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Absolute Quantification using an Internal Standard

To determine the exact amount of this compound, an internal standard (a known amount of a compound not present in the sample) is added to the extract before GC-MS analysis.

-

Procedure:

-

Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

-

Analyze these standards by GC-MS to create a calibration curve.

-

Add a known amount of the internal standard to the insect extract.

-

Analyze the spiked extract by GC-MS.

-

By comparing the peak area ratio of this compound to the internal standard in the sample with the calibration curve, the absolute amount of the pheromone can be calculated.[5]

-

Visualizations

Experimental Workflow for Pheromone Identification and Quantification

Hypothetical Biosynthesis and Signaling Pathway of this compound

The precise biosynthetic pathway of this compound in insects has not yet been elucidated. However, it is widely accepted that many insect pheromones are derived from fatty acid metabolism. The following diagram illustrates a hypothetical pathway.

Future Directions

The study of this compound in insects presents several avenues for future research. A primary focus should be on the accurate quantification of this pheromone in the species known to produce it. This will provide a more complete picture of its ecological role and aid in the development of more effective and species-specific pest management strategies. Furthermore, elucidating the complete biosynthetic pathway, including the identification of precursor molecules and the enzymes involved, will be critical for understanding the evolution of chemical communication and could open doors for the biotechnological production of this semiochemical. For drug development professionals, understanding the specific enzymes in these pathways could offer novel targets for insect-specific metabolic disruption.

References

2,3-Octanediol as a Semiochemical in Cerambycidae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 2,3-octanediol as a semiochemical, particularly as a sex pheromone, in the Cerambycidae family of longhorned beetles. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams. The information contained herein is intended to support further research and development in the fields of chemical ecology, pest management, and the synthesis of novel semiochemical-based products.

Introduction to this compound as a Cerambycid Semiochemical

Semiochemicals play a crucial role in the lifecycle of Cerambycidae, mediating behaviors such as mating, aggregation, and host location. Within the diverse chemical arsenal (B13267) of these beetles, diols, and specifically this compound, have emerged as significant signaling molecules. Research has identified specific stereoisomers of this compound as potent, female-produced sex pheromones in certain species, primarily within the Prioninae subfamily.

This guide focuses on the identification, behavioral activity, and experimental protocols associated with this compound in Cerambycidae. Understanding the specificity of these chemical signals, including the precise stereochemistry that elicits a behavioral response, is paramount for developing effective attractants for monitoring and managing cerambycid populations, some of which are significant economic pests.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key studies on the behavioral and electrophysiological responses of Cerambycidae species to this compound and its isomers.

Table 1: Field Trapping Bioassay Results for Cerambycidae Species' Response to this compound Isomers

| Species | Location | Lure | Mean Trap Catch (±SE) | Sex Attracted | Finding |

| Megopis costipennis[1][2] | Yunnan, China | (2R,3S)-2,3-octanediol | 5.0 ± 1.5 a | Male | Female-produced sex pheromone.[1][2] |

| Megopis costipennis[1][2] | Yunnan, China | racemic anti-2,3-octanediol | 4.8 ± 1.2 a | Male | Racemic mixture is as effective as the natural enantiomer.[1][2] |

| Megopis costipennis[1][2] | Yunnan, China | (2S,3R)-2,3-octanediol | 0.2 ± 0.2 b | Male | The (2S,3R)-enantiomer is not attractive and does not appear to be inhibitory.[3] |

| Megopis costipennis[1][2] | Yunnan, China | Unbaited Control | 0.0 ± 0.0 b | Male | |

| Achryson surinamum[4] | Brazil | racemic anti-2,3-octanediol | Significantly attractive | Both | Sex and aggregation-sex pheromone.[4] |

| Molorchus umbellatarum[5] | Hungary | (2R,3S)-octanediol | High numbers | Both | Likely aggregation attractant and pheromone.[5] |

| Molorchus umbellatarum[5] | Hungary | (2R,3R)-octanediol | Some attraction | Both | Diastereomer is less attractive.[5] |

| Various native Cerambycidae | Southwest Ohio, USA | Multi-component lure + this compound | Significantly fewer than multi-component lure alone | Not specified | Suggests a potential repellent or inhibitory effect in this blend.[6] |

Means in the same study followed by the same letter are not significantly different.

Table 2: Electroantennographic Detection (EAD) Responses of Male Megopis costipennis to this compound Isomers

| Compound | Response |

| (2R,3S)-2,3-octanediol | Strong and consistent antennal response[1][2] |

| racemic anti-2,3-octanediol | Strong and consistent antennal response[1][2] |

| Headspace extract of female M. costipennis | Strong and consistent antennal response to a peak corresponding to (2R,3S)-2,3-octanediol[2] |

| Headspace extract of male M. costipennis | No significant antennal response[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound as a semiochemical in Cerambycidae.

Volatile Collection from Insects

Objective: To collect airborne semiochemicals produced by live insects for chemical analysis.

Materials:

-

Live Cerambycidae beetles (males and females)

-

Glass aeration chambers (e.g., 500 mL Erlenmeyer flasks) with inlet and outlet ports

-

Charcoal-filtered, humidified air source

-

Flow meter

-

Volatile collection traps (e.g., glass tubes containing Porapak Q or other suitable adsorbent)

-

Vacuum pump

-

Cotton wick and water for insect hydration

Procedure:

-

Place individual or small groups of beetles of the same sex into the aeration chamber. Provide a water source, such as a wet cotton wick.

-

Draw charcoal-filtered, humidified air through the chamber at a controlled flow rate (e.g., 500 mL/min).

-

Pass the effluent air through a volatile collection trap packed with a suitable adsorbent to capture the organic volatiles.

-

Continue the aeration for a set period, often corresponding to the insect's activity period (e.g., overnight for nocturnal species).[3]

-

After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane, dichloromethane).

-

Concentrate the resulting extract under a gentle stream of nitrogen if necessary.

-

Store the extract at a low temperature (e.g., -20°C) in a sealed glass vial until analysis.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex volatile mixture elicit a physiological response from an insect's antenna.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Effluent splitter (Y-splitter)

-

Heated transfer line

-

Electroantennography setup:

-

Insect antenna holder with micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., insect Ringer's solution)

-

High-impedance amplifier

-

Data acquisition system

-

-

Live insects for antennal preparations

-

Volatile extract or synthetic standards

Procedure:

-

Antenna Preparation: Excise an antenna from a live beetle. Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.[7]

-

GC Setup: Inject the volatile extract into the GC. The GC column separates the chemical components of the mixture.

-

Signal Splitting: At the end of the GC column, the effluent is split. One portion goes to the FID, which generates a standard chromatogram, while the other portion is directed through a heated transfer line to the insect antenna.[7]

-

EAD Recording: The effluent from the transfer line is passed over the prepared antenna in a stream of humidified, purified air.

-

Data Acquisition: Simultaneously record the signals from the FID and the amplified response from the antenna (the electroantennogram or EAG).[7]

-

Analysis: Biologically active compounds are identified by observing a distinct depolarization in the EAG trace that aligns in time with a peak in the FID chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the chemical structures of the active compounds identified by GC-EAD.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column for separating the compounds of interest (e.g., a chiral column like Cyclodex B for separating stereoisomers)[2]

-

Volatile extract or synthetic standards

-

Mass spectral library (e.g., NIST/Wiley)

Procedure:

-

Inject the volatile extract into the GC-MS system.

-

The GC separates the components of the mixture.

-

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer separates the fragments based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Identify the compounds by comparing their retention times and mass spectra with those of authentic synthetic standards or by matching the spectra to a reference library.

-

For chiral compounds, use a chiral GC column to separate and identify the specific stereoisomers present in the insect extract.[2]

Field Bioassays (Trapping Experiments)

Objective: To determine the behavioral response of the target insect species to potential semiochemicals in a natural environment.

Materials:

-

Insect traps (e.g., black cross-vane panel traps)

-

Lures:

-

Synthetic semiochemicals of high purity

-

Release devices (e.g., polyethylene (B3416737) sachets, rubber septa)

-

Solvent for dilution (e.g., ethanol, isopropanol)

-

-

Unbaited control traps

-

Trap placement materials (e.g., ropes, stakes)

-

Collection cups (sometimes coated with a slippery substance like Fluon to prevent escape)[3]

-

Randomized block experimental design layout

Procedure:

-

Lure Preparation: Load the release devices with a known amount of the synthetic semiochemical(s) dissolved in a solvent. Prepare control lures containing only the solvent.

-

Experimental Design: Set up traps in a randomized complete block design to minimize the effects of habitat variation. Each block should contain one of each treatment, including the control. Replicate the blocks several times.

-

Trap Deployment: Hang the traps at a consistent height and spacing, appropriate for the target species' flight behavior.

-

Monitoring: Check the traps at regular intervals (e.g., weekly) and collect the captured insects.

-

Data Analysis: Identify and count the captured target species. Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means-separation test) to determine if there are significant differences in attraction between the different lures and the control.

Synthesis of this compound Stereoisomers

Objective: To prepare the different stereoisomers of this compound for bioassays. A common method is the kinetic resolution of racemic anti-2,3-octanediol.

Materials:

-

racemic anti-2,3-octanediol (can be synthesized from (Z)-2-octene)[4]

-

Amano Lipase (B570770) PS (from Burkholderia cepacia)[4]

-

Vinyl acetate (B1210297)

-

Anhydrous solvent (e.g., hexane)

-

Silica (B1680970) gel for column chromatography

Procedure (adapted from a previously reported method):

-

Dissolve racemic anti-2,3-octanediol in the anhydrous solvent.

-

Add vinyl acetate and Amano Lipase PS.

-

Stir the mixture at room temperature and monitor the reaction progress by chiral GC analysis. The lipase will selectively acylate one enantiomer (e.g., (2R,3S)-2,3-octanediol) at a faster rate.

-

Stop the reaction when the desired enantiomeric excess of the slower-reacting enantiomer (e.g., (2S,3R)-2,3-octanediol) is reached (typically around 50% conversion).

-

Filter off the enzyme.

-

Separate the acylated diol from the unreacted diol using silica gel column chromatography.

-

Hydrolyze the acylated fraction (e.g., using potassium carbonate in methanol) to obtain the other pure enantiomer.

-

Purify both enantiomers by column chromatography.

Visualizations: Pathways and Workflows

Signaling Pathway and Behavioral Response

Caption: Conceptual signaling pathway from pheromone release to behavioral response in Cerambycidae.

Experimental Workflow for Pheromone Identification

Caption: A generalized workflow for the identification of Cerambycidae pheromones.

Stereoisomers of this compound and Their Activity

Caption: Stereoisomers of this compound and their known activity in Cerambycidae.

References

- 1. 2R,3S)-2,3-Octanediol, a Female-Produced Sex Pheromone of Megopis costipennis (Coleoptera: Cerambycidae: Prioninae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioone.org [bioone.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exhibit - Celebration of Undergraduate Research and Creative Activity: Assessing response of cerambycid species in southwest Ohio to potential attractant lures [exhibit.xavier.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanediol is a vicinal diol, a class of organic compounds characterized by the presence of two hydroxyl groups on adjacent carbon atoms. This structural motif is of significant interest in various scientific disciplines, including synthetic organic chemistry, materials science, and pharmacology, due to its versatile reactivity and potential for diverse applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential, though currently underexplored, biological relevance. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Physical Properties of this compound

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | PubChem[1][2] |

| Molecular Weight | 146.23 g/mol | PubChem[1][2] |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| XLogP3-AA (Computed) | 1.7 | PubChem[1][2] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1][2] |

| Rotatable Bond Count (Computed) | 5 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 40.5 Ų | PubChem[1][2] |

| Kovats Retention Index (Experimental, standard polar) | 1613 | PubChem[2] |

Solubility Profile

While quantitative solubility data for this compound is scarce, its amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic hexyl tail, dictates its solubility. It is expected to exhibit limited solubility in water.[3][4] However, it is anticipated to be readily soluble in polar organic solvents such as ethanol, methanol, and acetone, owing to the ability of these solvents to form hydrogen bonds with the hydroxyl groups of the diol.[5] Its solubility in nonpolar solvents like hexane (B92381) is likely to be limited.[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the reactivity of its vicinal diol functionality. These hydroxyl groups can undergo a variety of transformations, making this compound a valuable synthetic intermediate.

Oxidation

The vicinal diol moiety of this compound can be readily oxidized to the corresponding α-diketone, 2,3-octanedione (B1214595). This transformation is a cornerstone of its chemical reactivity and can be achieved using various oxidizing agents.

Esterification

Like other alcohols, the hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding mono- or di-esters. This reaction is fundamental in modifying the polarity and other physicochemical properties of the molecule.

Experimental Protocols

Synthesis of anti-2,3-Octanediol via Dihydroxylation of (Z)-2-Octene

The synthesis of anti-2,3-octanediol can be achieved through the anti-dihydroxylation of (Z)-2-octene. This process typically involves a two-step sequence: epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the resulting epoxide.[6][7][8][9]

Protocol: Anti-Dihydroxylation of (Z)-2-Octene

-

Epoxidation: (Z)-2-octene is dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758). A peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the carboxylic acid byproduct and isolate the crude cis-2,3-epoxyoctane.[7]

-

Epoxide Ring Opening: The crude epoxide is then subjected to acid- or base-catalyzed hydrolysis. For acid-catalyzed opening, a dilute solution of a strong acid (e.g., H₂SO₄) in water is used. For base-catalyzed opening, an aqueous solution of a base (e.g., NaOH) is employed. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield crude anti-2,3-octanediol.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure anti-2,3-octanediol.

Oxidation of this compound to 2,3-Octanedione

The oxidation of this compound to 2,3-octanedione can be accomplished using a variety of modern and classical oxidation reagents.

Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

-

A solution of this compound in anhydrous dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) and an adsorbent, such as celite or silica gel, in dichloromethane.

-

The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure, and the crude 2,3-octanedione is purified by flash column chromatography.

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Features |